2,2-Dichloro-1-(piperidin-1-yl)ethanone

Description

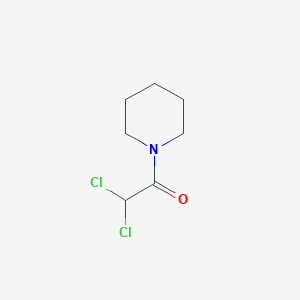

Structure

2D Structure

3D Structure

Properties

CAS No. |

1796-23-2 |

|---|---|

Molecular Formula |

C7H11Cl2NO |

Molecular Weight |

196.07 g/mol |

IUPAC Name |

2,2-dichloro-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |

InChI Key |

QAWBNYBHBJTSMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2,2 Dichloro 1 Piperidin 1 Yl Ethanone

X-Ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone was determined by single-crystal X-ray diffraction. This powerful analytical method provided precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation and packing arrangement within the crystal lattice. rsc.orgnih.govnih.gov

Analysis of Piperidine (B6355638) Ring Conformation and Puckering Parameters

X-ray diffraction analysis confirms that the piperidine ring in this compound adopts a stable chair conformation in the solid state. rsc.orgnih.govnih.gov This is the expected low-energy conformation for a saturated six-membered heterocyclic ring, minimizing steric and torsional strain. The specific puckering parameters, which quantitatively describe the exact shape of the ring, have been determined from the crystallographic data.

Amide Substructure Planarity and Torsional Angles

The amide group, a key functional moiety in the molecule, exhibits a planar geometry. rsc.orgnih.gov This planarity arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, resulting in a partial double bond character for the C-N bond. The bond-angle sum at the nitrogen atom is 359.9°, further confirming its sp2-hybridized and planar nature. rsc.orgnih.govnih.govresearchgate.net A significant conformational feature is the eclipsed arrangement of the hydrogen atom of the dichloromethyl group with respect to the carbonyl group, characterized by an H—C—C=O torsion angle of approximately -5°. rsc.orgnih.govnih.govresearchgate.net

Intermolecular Interactions: C-H···O Hydrogen Bonds and O···Cl Contacts in Crystal Packing

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. Inversion dimers are formed through pairs of C—H···O hydrogen bonds, where the hydrogen atom of the dichloromethyl group interacts with the carbonyl oxygen atom of an adjacent molecule, creating R22(8) ring motifs. rsc.orgnih.govnih.govresearchgate.net These dimeric units are further linked into a ladder-like structure by short oxygen-chlorine (O···Cl) contacts, with a measured distance of 3.1084 (9) Å. rsc.orgnih.govnih.govresearchgate.net

Crystallographic Parameters and Refinement Strategies

The crystallographic data for this compound was collected at a temperature of 133 K. The compound crystallizes in the monoclinic space group P21/n. rsc.org The refinement of the crystal structure was performed against F2, and all hydrogen atom parameters were refined. rsc.org

Table 1: Crystallographic Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C7H11Cl2NO | rsc.orgnih.gov |

| Formula weight | 196.07 | rsc.orgnih.gov |

| Temperature (K) | 133 | rsc.orgnih.gov |

| Crystal system | Monoclinic | rsc.org |

| Space group | P21/n | rsc.org |

| a (Å) | 6.2972 (1) | rsc.orgnih.gov |

| b (Å) | 15.4896 (2) | rsc.orgnih.gov |

| c (Å) | 9.3709 (2) | rsc.orgnih.gov |

| β (°) | 108.920 (1) | rsc.orgnih.gov |

| Volume (ų) | 864.66 (3) | rsc.orgnih.gov |

| Z | 4 | rsc.orgnih.gov |

| R[F² > 2σ(F²)] | 0.020 | rsc.orgnih.gov |

| wR(F²) | 0.051 | rsc.orgnih.gov |

| Goodness-of-fit (S) | 1.07 | rsc.orgnih.gov |

High-Resolution Spectroscopic Characterization for Solution-State Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for understanding its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Spectral Assignment and Stereochemical Insights

A comprehensive analysis of the ¹H and ¹³C NMR spectra is required to unambiguously assign all proton and carbon signals and to gain insights into the stereochemistry of this compound in solution. Such an analysis would confirm if the chair conformation of the piperidine ring observed in the solid state is maintained in solution and could reveal information about the rotational dynamics around the amide C-N bond. However, specific ¹H and ¹³C NMR spectral data for this compound are not available in the currently reviewed literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Dynamics

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of conformational dynamics in molecules such as this compound. Although detailed experimental spectra for this specific compound are not widely published, a comprehensive analysis of its structural components allows for the prediction of its characteristic vibrational modes.

The primary functional groups within the molecule are the tertiary amide, the dichloromethyl group, and the piperidine ring. Each of these moieties is expected to give rise to distinct peaks in the FTIR and Raman spectra. The tertiary amide group is characterized by a strong carbonyl (C=O) stretching vibration. Due to resonance with the nitrogen lone pair, this band in tertiary amides typically appears in the range of 1630–1680 cm⁻¹. spectroscopyonline.compg.edu.pl The absence of N-H bonds in this tertiary amide means that the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. spectroscopyonline.com

The piperidine ring, a saturated heterocycle, will exhibit a complex series of vibrations. These include C-H stretching vibrations (symmetric and asymmetric) of the methylene (B1212753) (CH₂) groups, which are typically observed in the 2800–3000 cm⁻¹ region. C-C stretching and various CH₂ bending (scissoring, wagging, twisting, and rocking) vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibrations of the tertiary amine within the piperidine ring are expected in the 1250-1020 cm⁻¹ range.

The dichloromethyl group (-CHCl₂) introduces characteristic C-Cl stretching vibrations. These are typically found in the 800–600 cm⁻¹ region of the spectrum. acs.organalyzeiq.com The presence of two chlorine atoms on the same carbon will likely result in two distinct C-Cl stretching modes: a symmetric and an asymmetric stretch. The C-H stretching vibration of the dichloromethyl group is expected to appear around 2996 cm⁻¹, while its bending vibrations will be at lower frequencies. researchgate.net

Conformational dynamics, particularly concerning the orientation of the dichloromethyl group relative to the piperidine ring, can also be probed. Crystal structure data indicate a chair conformation for the piperidine ring in the solid state. nih.gov In solution or the gas phase, different conformers may exist, and the vibrational frequencies of certain modes, especially those involving the amide linkage and the adjacent dichloromethyl group, could shift depending on the conformational state. Rotational isomers (rotamers) around the C-N amide bond and the C-C bond connecting the carbonyl and dichloromethyl groups could lead to the appearance of new or broadened bands in the spectra.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Piperidine Ring | C-H Stretch | 2800-3000 | Medium-Strong |

| Dichloromethyl | C-H Stretch | ~2996 | Medium |

| Amide | C=O Stretch | 1630-1680 | Strong |

| Piperidine Ring | CH₂ Scissoring | 1440-1480 | Medium |

| Piperidine Ring | C-N Stretch | 1020-1250 | Medium |

This table is generated based on typical frequency ranges for the specified functional groups and is predictive in nature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₇H₁₁Cl₂NO), HRMS would provide an accurate mass measurement, confirming its elemental formula.

The molecular weight of this compound is 196.07 g/mol , as determined from its crystal structure. nih.gov The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion [M]⁺•. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit peaks for the [M]⁺• ion containing two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms. This will produce a distinctive cluster of peaks at m/z values corresponding to these isotopic combinations (e.g., for C₇H₁₁³⁵Cl₂NO, C₇H₁₁³⁵Cl³⁷ClNO, and C₇H₁₁³⁷Cl₂NO), with predictable relative intensities.

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI), is expected to follow pathways characteristic of N-acylpiperidines and α-halo ketones. nih.govlibretexts.org A primary and highly probable fragmentation pathway involves the cleavage of the amide bond (N-CO cleavage). nih.govrsc.org This can occur in two ways:

Formation of the dichloromethylacylium ion ([Cl₂CHCO]⁺) and a neutral piperidine molecule.

Formation of the N-piperidinyl cation and a neutral dichloroketene (B1203229) molecule, or cleavage to form the piperidinyl radical cation.

Another significant fragmentation pathway is α-cleavage, which is common for amines and amides. libretexts.org This involves the cleavage of a C-C bond adjacent to the nitrogen atom within the piperidine ring, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Further fragmentation of the primary ions can also occur. For example, the dichloromethylacylium ion could lose a molecule of carbon monoxide (CO) to form the dichloromethyl cation ([CHCl₂]⁺). The piperidine ring itself can undergo fragmentation, leading to the loss of ethene or other small neutral molecules.

Table 2: Predicted Fragmentation Pathways and Major Ions for this compound

| Proposed Ion Structure | m/z (for ³⁵Cl) | Formation Pathway |

|---|---|---|

| [C₇H₁₁Cl₂NO]⁺• (Molecular Ion) | 195 | Ionization of the parent molecule |

| [C₅H₁₀N]⁺ | 84 | Cleavage of the N-CO bond |

| [C₂HCl₂O]⁺ (Dichloromethylacylium ion) | 111 | Cleavage of the N-CO bond |

| [CHCl₂]⁺ | 83 | Loss of CO from the dichloromethylacylium ion |

This table presents plausible fragmentation pathways and corresponding m/z values based on the structure of the molecule and general fragmentation rules for similar compounds. The m/z values are calculated using the most abundant isotope, ³⁵Cl.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 1 Piperidin 1 Yl Ethanone

Nucleophilic Substitution Reactions at the Dichloromethyl Moiety

The dichloromethyl group in 2,2-dichloro-1-(piperidin-1-yl)ethanone is a primary site for nucleophilic attack due to the presence of two electron-withdrawing chlorine atoms, which render the carbon atom electrophilic. The reactivity of α-haloamides in nucleophilic substitution reactions is a well-established area of organic chemistry. nih.gov Studies on analogous chloroacetamides have shown that they readily react with various nucleophiles. nih.govnih.gov

The reaction with sulfur-based nucleophiles, for instance, is a common transformation. Dichloroacetamides have been shown to undergo nucleophilic substitution with sulfide (B99878) ions. nih.gov Theoretical studies on the reaction of chloroacetanilides with nucleophiles like bromide, iodide, bisulfide, and thiosulfate (B1220275) have indicated that the reaction proceeds via an SN2 mechanism. mdpi.com The reactivity of these nucleophiles was found to be in the order of S2O32- > HS- > I- > Br-, highlighting the preference for soft nucleophiles. mdpi.com

Based on these precedents, it is expected that this compound would react with a variety of nucleophiles at the dichloromethyl carbon. The general scheme for such a reaction can be depicted as follows:

Where Nu- represents a nucleophile. The reaction can proceed in a stepwise manner, with the substitution of one or both chlorine atoms. The relative rates of the first and second substitution would depend on the nature of the nucleophile and the reaction conditions.

A study on dichloroacetamides has shown that their reactivity can be influenced by the steric hindrance around the dichloromethyl carbon. nih.gov The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation, which could influence the accessibility of the electrophilic carbon to incoming nucleophiles. nih.gov

Table 1: Plausible Nucleophilic Substitution Reactions and Expected Products

| Nucleophile (Nu-) | Expected Product(s) | Reaction Conditions |

|---|---|---|

| Hydroxide (B78521) (OH-) | 2-Hydroxy-2-chloro-1-(piperidin-1-yl)ethanone, 2,2-Dihydroxy-1-(piperidin-1-yl)ethanone (gem-diol) | Aqueous base |

| Alkoxide (RO-) | 2-Alkoxy-2-chloro-1-(piperidin-1-yl)ethanone, 2,2-Dialkoxy-1-(piperidin-1-yl)ethanone | Anhydrous alcohol, base |

| Thiolate (RS-) | 2-Chloro-2-(alkylthio)-1-(piperidin-1-yl)ethanone, 2,2-Bis(alkylthio)-1-(piperidin-1-yl)ethanone | Thiol, base |

| Cyanide (CN-) | 2-Chloro-2-cyano-1-(piperidin-1-yl)ethanone, 2,2-Dicyano-1-(piperidin-1-yl)ethanone | Cyanide salt in a polar aprotic solvent |

Chemical Transformations Involving the Carbonyl Group

The carbonyl group in this compound, being part of an amide linkage, is less reactive towards nucleophiles compared to ketones or aldehydes. However, it can still undergo characteristic reactions such as reduction and hydrolysis under appropriate conditions.

Reduction:

The reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comchemistrysteps.com Treatment of this compound with LiAlH4 would be expected to reduce the carbonyl group to a methylene (B1212753) group, yielding N-(2,2-dichloroethyl)piperidine. The reaction proceeds through the formation of an iminium ion intermediate. chemistrysteps.com

It is also possible that under certain conditions, the chlorine atoms might be reduced, leading to a mixture of products. Selective reduction of the carbonyl group without affecting the dichloromethyl moiety would require milder and more selective reducing agents. For instance, the use of dialkylboranes has been reported for the controlled reduction of tertiary amides to the corresponding amines or aldehydes. researchgate.net

Hydrolysis:

Amide hydrolysis can be achieved under both acidic and basic conditions, although it is generally a slow process. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating this compound with a strong acid like hydrochloric acid would yield dichloroacetic acid and piperidinium (B107235) chloride. libretexts.orgyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. youtube.com

Base-catalyzed hydrolysis: Treatment with a strong base like sodium hydroxide, followed by heating, would lead to the formation of sodium dichloroacetate (B87207) and piperidine. libretexts.orgchemistrysteps.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com

Reactions and Derivatizations on the Piperidine Ring System

The piperidine ring in this compound is a saturated heterocyclic system. The nitrogen atom is part of an amide linkage, which significantly reduces its basicity and nucleophilicity compared to free piperidine. wikipedia.org Consequently, reactions directly on the nitrogen atom are less likely. However, the α-protons on the piperidine ring adjacent to the nitrogen are susceptible to deprotonation under strong basic conditions, which could lead to further reactions.

While direct electrophilic substitution on the piperidine ring is not a common reaction pathway, functionalization can be achieved through other means. For instance, N-acylpiperidines can be involved in cyclization reactions under specific conditions. nih.gov One-pot methods for the synthesis of substituted piperidines from halogenated amides have been developed, involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

It is also conceivable that under radical conditions, C-H bonds on the piperidine ring could be functionalized. However, such reactions would likely lack selectivity and produce a mixture of products.

Rearrangement Pathways and Decomposition Studies

Favorskii Rearrangement:

Given the presence of an α,α-dichloroamide structure, a potential rearrangement pathway for this compound under basic conditions is the Favorskii rearrangement. This reaction is well-documented for α-halo ketones and has also been observed for α-halo amides. wikipedia.orgddugu.ac.inadichemistry.com The rearrangement of α,α-dihaloketones under Favorskii conditions can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com

For this compound, the reaction would likely be initiated by the abstraction of the proton from the dichloromethyl group by a base, followed by the formation of a cyclopropanone-like intermediate. Subsequent nucleophilic attack and ring-opening would lead to the rearranged product. The exact nature of the product would depend on the nucleophile used (e.g., hydroxide, alkoxide, or amine). ddugu.ac.in

Decomposition Studies:

It can be postulated that upon heating, this compound might undergo dehydrochlorination or fragmentation. Photochemical decomposition, particularly in the presence of a photosensitizer, could lead to the formation of radical intermediates, which could then undergo a variety of subsequent reactions. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms of the key reactions of this compound can be inferred from the well-established mechanisms of analogous compounds.

Nucleophilic Substitution at the Dichloromethyl Moiety: As mentioned earlier, this reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com This involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon were chiral. The transition state would involve the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond.

Carbonyl Reduction with LiAlH4: The mechanism for the reduction of amides with LiAlH4 involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final amine product. chemistrysteps.com

Amide Hydrolysis: The mechanisms for acid- and base-catalyzed amide hydrolysis have been extensively studied. youtube.comchemistrysteps.com In the acid-catalyzed mechanism, the key step is the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. youtube.com In the base-catalyzed mechanism, the direct attack of the hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. chemistrysteps.com

Favorskii Rearrangement: The generally accepted mechanism for the Favorskii rearrangement of α-halo ketones involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.in In the case of this compound, a similar mechanism involving a cyclopropanone-like intermediate derived from the α,α-dichloroamide is plausible. The reaction would be initiated by the deprotonation of the α-carbon, followed by intramolecular cyclization with the elimination of a chloride ion. The resulting intermediate would then be attacked by a nucleophile, leading to ring opening and the formation of the rearranged product.

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Key Intermediate(s) | Driving Force(s) |

|---|---|---|

| Nucleophilic Substitution (SN2) | Pentacoordinate transition state | Electrophilicity of the α-carbon, nucleophilicity of the attacking species |

| Carbonyl Reduction (LiAlH4) | Tetrahedral intermediate, Iminium ion | Hydride transfer from the reducing agent |

| Acid-Catalyzed Hydrolysis | Protonated carbonyl, Tetrahedral intermediate | Protonation of the carbonyl oxygen, nucleophilic attack by water |

| Base-Catalyzed Hydrolysis | Tetrahedral intermediate | Nucleophilic attack by hydroxide ion |

Theoretical and Computational Studies on 2,2 Dichloro 1 Piperidin 1 Yl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dichloro-1-(piperidin-1-yl)ethanone, these calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of its chemical behavior. Experimental X-ray diffraction data has confirmed that in the solid state, the piperidine (B6355638) ring adopts a chair conformation. nih.govnih.govresearchgate.net The amide substructure is planar, and the hydrogen atom of the dichloromethyl group is in an eclipsed conformation relative to the carbonyl group. nih.govresearchgate.netresearchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for this compound Data sourced from X-ray crystallography studies. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Cl1—C7 | 1.7786 | O1—C6—N1 | 120.3 |

| Cl2—C7 | 1.7823 | O1—C6—C7 | 120.1 |

| O1—C6 | 1.2328 | N1—C6—C7 | 119.6 |

| N1—C6 | 1.3383 | Cl1—C7—Cl2 | 109.5 |

| C6—C7 | 1.536 | Cl1—C7—C6 | 109.8 |

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. nanobioletters.commdpi.comcond-mat.de DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. mdpi.com Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

For this compound, these methods would be employed to perform geometry optimization. The goal of this process is to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. The accuracy of these calculations is highly dependent on the choice of the functional (in DFT) and the basis set. The results from such calculations, including bond lengths, bond angles, and dihedral angles, would be compared against the experimental X-ray diffraction data to validate the chosen computational model. nih.govresearchgate.net

The flexibility of the piperidine ring allows for various conformations, such as the chair, boat, and twist-boat forms. Experimental data show that this compound crystallizes with the piperidine ring in a chair conformation, which is generally the most stable form for such systems. nih.govresearchgate.net

Computational methods can be used to perform a conformational analysis by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This exploration of the conformational energy landscape helps to identify the global minimum energy structure and other low-energy local minima. For this molecule, such an analysis would computationally confirm that the chair conformation is indeed the most stable isomer and would quantify the energy barriers between different conformations. The analysis would also investigate the rotational barrier around the C6-N1 amide bond and the C6-C7 bond, providing insight into the molecule's structural dynamics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comrsc.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

A theoretical FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO would likely be localized on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO is expected to be centered on the π* antibonding orbital of the carbonyl group (C=O). The analysis of the HOMO-LUMO gap and the distribution of these orbitals would provide valuable predictions about the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative FMO Analysis Data This table presents hypothetical values typical for a molecule of this type to illustrate the output of an FMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.8 | Indicates electron-donating capability |

| LUMO Energy | -0.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Relates to chemical reactivity and stability |

Computational Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the relationships between molecular structure and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.govresearchgate.net Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. nanobioletters.com

For this compound, computational prediction of ¹H and ¹³C NMR spectra would begin with an optimized molecular geometry. The calculated chemical shifts would then be compared to experimentally obtained spectra. This comparison is crucial for the unambiguous assignment of signals, especially for the complex methylene (B1212753) region of the piperidine ring. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by averaging the shifts over several low-energy conformations. researchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison to demonstrate the application of computational NMR prediction.

| Carbon Atom | Functional Group | Predicted δ (ppm) |

| C6 | Carbonyl (C=O) | 165.2 |

| C7 | Dichloromethyl (CHCl₂) | 68.5 |

| C1, C5 | Piperidine (α to N) | 46.8 |

| C2, C4 | Piperidine (β to N) | 26.1 |

| C3 | Piperidine (γ to N) | 24.3 |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. nanobioletters.commdpi.com

A computational analysis of the vibrational frequencies of this compound would allow for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as stretching, bending, and torsional modes. Key vibrational modes of interest would include the C=O stretch of the amide, the C-N stretch, the C-Cl stretches of the dichloromethyl group, and various C-H stretching and bending modes of the piperidine ring. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups This table presents hypothetical scaled frequencies to illustrate the output of vibrational calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Amide | 1660 |

| C-N Stretch | Amide | 1345 |

| C-Cl Symmetric Stretch | Dichloromethyl | 750 |

| C-Cl Asymmetric Stretch | Dichloromethyl | 790 |

| C-H Stretch | Piperidine CH₂ | 2850-2940 |

Due to the absence of specific theoretical and computational studies on the reaction pathways, transition state analysis, and kinetic parameters for this compound in the available literature, this article cannot be generated with the scientifically accurate and detailed research findings required by the prompt.

Extensive searches for computational explorations of reaction mechanisms, energy barriers, and kinetic data for this specific compound did not yield any relevant scholarly articles or datasets. Theoretical studies on closely related α,α-dichloro amides that could provide analogous data for a comparative discussion were also not found.

Therefore, to adhere to the strict instructions of providing thorough, informative, and scientifically accurate content for each specified section and subsection, and to avoid introducing information that falls outside the explicit scope, the generation of this article is not possible at this time.

Synthesis and Chemical Exploration of Derivatives and Analogues of 2,2 Dichloro 1 Piperidin 1 Yl Ethanone

Structural Modifications at the Dichloromethyl Carbon

The dichloromethyl group of 2,2-dichloro-1-(piperidin-1-yl)ethanone is a key site for chemical modification. Research into related α-haloamides has unveiled several reactive pathways. One of the most direct modifications involves the nucleophilic substitution of the chlorine atoms. For instance, the parent compound serves as a known intermediate in the synthesis of 2,2-dimethoxy-1-(pyridin-2-yl)ethanone, which is achieved by substituting the two chlorine atoms with methoxy (B1213986) groups, likely through reaction with a methoxide (B1231860) source. nih.govresearchgate.net

Reactions involving other α,α-dichloro amides suggest further possibilities. For example, reactions of N-(2,2-dichloro-1-cyanoethenyl)amides with amines can lead to the formation of 5-amino-1,3-oxazole-4-carbonitriles, indicating that the dichlorinated carbon is susceptible to intramolecular cyclization reactions following nucleophilic attack. researchgate.net Furthermore, studies on N-bromoacetylpiperidine, a close analogue, have shown that palladium-catalyzed cross-coupling reactions with phenylboronic acid can form a new carbon-carbon bond at the α-position, suggesting that similar transformations could be possible for the dichloro-analogue under appropriate catalytic conditions. nih.gov

Another approach involves the synthesis of analogues with different dichlorinated moieties. For example, a series of amide-type compounds have been synthesized from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted piperidines. researchgate.net While not a direct modification of the dichloromethyl group, these 2,2-dichlorocyclopropanyl analogues represent a structural variation at the acyl group, providing a different steric and electronic environment around the carbonyl.

Table 1: Potential Reactions at the Dichloromethyl Carbon

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in methanol (B129727) | α,α-Dimethoxy amide | nih.gov |

| Cyclization | Reaction with primary/secondary amines | Oxazole (B20620) derivatives | researchgate.net |

| C-C Cross-Coupling | Phenylboronic acid, Pd catalyst (demonstrated on α-bromo analogue) | α-Aryl amide | nih.gov |

Functionalization and Substitution Patterns on the Piperidine (B6355638) Ring

Creating analogues of this compound with substituents on the piperidine ring involves leveraging the broad field of piperidine synthesis. Since functionalizing the piperidine ring after the dichloroacetyl group is attached can be challenging, a common strategy is to synthesize the desired substituted piperidine first, followed by N-acylation with dichloroacetyl chloride or a similar reagent.

A multitude of methods exist for synthesizing substituted piperidines. nih.govajchem-a.com Key strategies include:

Hydrogenation of Substituted Pyridines : This is a widely used method where appropriately substituted pyridine (B92270) precursors are reduced under transition metal catalysis to yield the corresponding piperidines. nih.gov

Intramolecular Cyclization : Substrates containing an amine and a reactive site elsewhere in the molecule can cyclize to form the piperidine ring. This includes aza-Prins cyclizations, which can be used to synthesize 4-halopiperidine derivatives—versatile intermediates for further functionalization. nih.govrasayanjournal.co.in

Radical-Mediated Amine Cyclization : Cobalt-catalyzed radical cyclization of linear amino-aldehydes presents another route to forming the piperidine structure. nih.gov

One specific and powerful example is the NbCl5-mediated aza-Prins type cyclization. This reaction uses epoxides and homoallylic amines to generate 4-chloro-piperidine derivatives. rasayanjournal.co.in These chlorinated analogues are valuable because the chlorine atom at the 4-position can be readily displaced by various nucleophiles to introduce a wide array of functional groups. Acylating such a substituted piperidine with dichloroacetyl chloride would yield a diverse library of derivatives functionalized on the piperidine ring.

Introduction of Diverse N-Substituents on the Piperidine Nitrogen

The term "N-substituent" in the context of this compound typically refers to analogues derived from piperidine-like heterocycles that contain additional or substituted nitrogen atoms. The most direct synthetic approach is to use a substituted heterocycle, such as a derivative of piperazine (B1678402), as the starting amine for the acylation reaction.

Piperazine, a six-membered ring containing two nitrogen atoms, is a close structural analogue of piperidine. The synthesis of N,N'-diacylhydrazine derivatives and other compounds has been accomplished using piperazine as a nucleophile. researchgate.net Studies involving the reaction of 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone) with nucleophiles demonstrate the utility of this scaffold in synthesis. nih.gov

Research into the zinc(II)-mediated formation of amidines using various piperidine and piperazine derivatives highlights the influence of N-substituents on reactivity. The study used amines with different steric and electronic effects, including 1-methylpiperazine, 1-ethylpiperazine, and 1-acetylpiperazine. rsc.org Synthesizing analogues of this compound from these N-substituted piperazines would involve a straightforward reaction with dichloroacetyl chloride, resulting in derivatives with functional groups on the second nitrogen atom of the ring. This approach allows for the systematic introduction of diverse substituents to probe their effect on the molecule's properties.

Synthesis of Chiral Derivatives and Enantiomeric Separations

The development of chiral derivatives of this compound can be achieved by introducing chirality to the piperidine ring. This is a significant area of research, with numerous strategies available for the asymmetric synthesis of substituted piperidines. acs.org

Asymmetric Synthesis Strategies:

Exocyclic Chirality Induction : This method uses a commercially available chiral amine as an auxiliary. A one-pot condensation reaction involving a nitroalkene, the chiral amine, and an enone produces enantiomerically pure piperidines with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired chiral NH-piperidine, which can subsequently be acylated. rsc.orgrsc.orgresearchgate.net

Use of Chiral Auxiliaries : A practical method for synthesizing α-chiral piperidines involves the reaction of a readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. This approach provides enantioenriched α-substituted piperidines with high diastereoselectivity. organic-chemistry.org

Chemo-enzymatic Methods : A modern approach combines chemical synthesis with biocatalysis. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.gov

Catalytic Asymmetric C-H Functionalization : An enantioselective δ C-H cyanation of acyclic amines can be achieved using a chiral copper catalyst. This reaction interrupts the Hofmann-Löffler-Freytag (HLF) reaction to install a cyano group, which can then be converted to a variety of chiral piperidines. nih.gov

Enantiomeric Separation: For cases where a racemic mixture of a chiral derivative is synthesized, separation of the enantiomers is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method. A variety of CSPs are available, including those based on macrocyclic glycopeptides and derivatized carbohydrates like maltodextrin (B1146171) and amylose. By screening different CSPs and mobile phase conditions (normal phase, polar organic, or reversed phase), it is often possible to achieve baseline separation of the enantiomers. mdpi.com

Table 2: Methods for Obtaining Chiral Piperidine Analogues

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis | |||

| Exocyclic Chirality Induction | One-pot condensation using a chiral amine auxiliary. | High yields and diastereoselectivity (>95% ee). | rsc.orgrsc.orgresearchgate.net |

| Chiral Sulfinylimine Chemistry | Reaction of N-(tert-butylsulfinyl)-imines with organometallic reagents. | Provides α-substituted piperidines with high diastereoselectivity. | organic-chemistry.org |

| Chemo-enzymatic Cascade | Uses amine oxidase and ene imine reductase enzymes. | Produces stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

| Enantiomeric Separation |

Comprehensive Structure-Reactivity Relationship Studies Across Derivative Series

A comprehensive structure-reactivity relationship (SAR) study involves systematically altering a molecule's structure to determine how these changes affect its chemical reactivity or biological activity. wikipedia.org While specific SAR studies on the chemical reactivity of this compound derivatives are not widely published, valuable insights can be drawn from related classes of compounds and theoretical studies.

The reactivity of the molecule can be modulated by modifications at all three key positions:

Dichloromethyl Carbon : Replacing the chlorine atoms with other halogens (e.g., bromine) or electron-withdrawing/donating groups would significantly alter the electrophilicity of the carbonyl carbon. Studies on various haloacetamides formed during water disinfection show that the nature of the halogen affects formation rates and speciation. nih.govnih.gov For example, diiodoacetamide (B1628689) forms more rapidly than its chlorinated or brominated counterparts, indicating a higher reactivity associated with the larger halogen. nih.gov

Piperidine Ring : The introduction of electron-withdrawing or electron-donating substituents on the piperidine ring would influence the electronic properties of the amide nitrogen. A quantum-chemical study on base-catalyzed reactions of N-chloro-piperidines (a related class) showed that substituents significantly influence the reaction pathways and energy barriers for processes like elimination and substitution. For example, a hydroxymethyl group on the ring alters the conformational preferences and the stability of reaction intermediates, thereby directing the chemical outcome.

The solid-state structure of the parent compound shows that intermolecular C-H···O hydrogen bonds and O···Cl contacts play a role in its crystal packing. nih.govnih.gov Any structural modification would likely disrupt these interactions, leading to different physical properties and potentially altered solid-state reactivity. Furthermore, SAR studies on haloacetamides have shown that properties like the partition coefficient (log P) can be correlated with biological or toxicological activity, providing a framework for how structural changes that affect lipophilicity could modulate the molecule's behavior in different environments. researchgate.net

Table 3: Predicted Effects of Structural Modifications on Chemical Reactivity

| Modification Site | Structural Change | Predicted Effect on Reactivity |

|---|---|---|

| Dichloromethyl Carbon | Replace Cl with Br or I | Increases susceptibility to nucleophilic attack at the carbonyl. |

| Dichloromethyl Carbon | Replace Cl with OCH3 | Decreases electrophilicity of the carbonyl; introduces potential for hydrolysis to a ketone. |

| Piperidine Ring | Add electron-withdrawing group (e.g., at C4) | Decreases the electron-donating ability of the amide nitrogen, potentially making the amide bond more susceptible to hydrolysis. |

| Piperidine Ring | Add bulky substituent | Sterically hinders approach to the carbonyl group and may alter the conformational equilibrium of the ring. |

Advanced Applications in Synthetic Chemistry and Materials Science Non Biological and Non Clinical Focus

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

2,2-Dichloro-1-(piperidin-1-yl)ethanone serves as a valuable intermediate in multi-step organic syntheses. Its primary documented role is as a precursor in the synthesis of more complex molecules. The presence of the dichloromethyl group attached to a carbonyl function provides a reactive site for various chemical transformations.

A notable application of this compound is its use as an intermediate in the synthesis of 2,2-dimethoxy-1-(pyridin-2-yl)ethanone. nih.govresearchgate.net This transformation highlights the utility of the dichloromethyl group, which can be substituted to introduce different functionalities. The synthesis of this compound itself is achieved from 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione. nih.govresearchgate.net

The reactivity of the α-dichloro carbonyl moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be displaced by other functional groups. This reactivity is central to its role as a building block in the construction of more elaborate chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Cl₂NO | nih.gov |

| Molar Mass | 196.07 g/mol | nih.gov |

| Appearance | Colorless prisms | researchgate.net |

Precursors for the Construction of Complex Organic Architectures and Heterocyclic Systems

The structural framework of this compound, featuring a piperidine (B6355638) ring and a reactive dichloromethyl ketone group, makes it a suitable starting material for the synthesis of complex organic molecules, including heterocyclic systems.

As previously mentioned, a key documented application is its role as a precursor to 2,2-dimethoxy-1-(pyridin-2-yl)ethanone. nih.govresearchgate.net This synthesis demonstrates its utility in constructing substituted pyridine (B92270) derivatives, which are a significant class of heterocyclic compounds with diverse applications in chemistry. The piperidine ring itself is a common motif in many organic molecules, and its presence in this reagent provides a foundational component for building larger, more complex architectures.

The crystal structure of this compound reveals a chair conformation for the piperidine ring and a planar amide substructure. nih.gov In the crystalline state, molecules form inversion dimers linked by C—H⋯O hydrogen bonds. nih.govnih.gov These dimers are further connected into a ladder-like structure through short O⋯Cl contacts. nih.govnih.gov This detailed structural information is crucial for understanding its reactivity and potential for directed synthesis.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/n | researchgate.net |

| a (Å) | 6.2972 (1) | nih.gov |

| b (Å) | 15.4896 (2) | nih.gov |

| c (Å) | 9.3709 (2) | nih.gov |

| β (°) | 108.920 (1) | nih.gov |

| Volume (ų) | 864.66 (3) | nih.gov |

| Z | 4 | nih.gov |

Exploration in Materials Science for Polymer and Supramolecular Chemistry Applications

Currently, there is a lack of specific, published research detailing the application of this compound in the fields of polymer and supramolecular chemistry. While the piperidine moiety is a component of some polymers and supramolecular assemblies, the direct incorporation or utilization of this specific dichlorinated compound in materials science has not been documented in readily available scientific literature. The potential for such applications could be an area for future research, leveraging the compound's reactive handles for polymerization or its hydrogen bonding capabilities for designing supramolecular structures.

Development of Novel Reagents or Catalysts Derived from the Compound's Structural Motifs

Similar to its application in materials science, there is no significant body of research on the development of novel reagents or catalysts directly derived from the structural motifs of this compound. While piperidine-based structures are utilized in various catalytic systems, the specific contribution or derivatization of this compound for such purposes has not been a focus of published studies. The development of new catalysts or reagents from this compound remains a prospective area of chemical research.

Future Research Directions and Unaddressed Challenges in the Chemical Study of 2,2 Dichloro 1 Piperidin 1 Yl Ethanone

Pursuit of Highly Efficient and Sustainable Synthetic Methodologies

A significant challenge in the study of 2,2-dichloro-1-(piperidin-1-yl)ethanone is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. The currently documented synthesis involves the deacetylation of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione using sodium methoxide (B1231860) in methanol (B129727), followed by neutralization and vacuum distillation. nih.govresearchgate.net While effective, this method presents several areas for improvement from a sustainability perspective.

Future research should focus on:

Alternative Catalytic Systems: Investigating catalytic methods that avoid the use of stoichiometric amounts of strong bases like sodium methoxide. This could include heterogeneous catalysts or organocatalysts that facilitate the deacylation under milder conditions, simplifying purification and reducing waste.

Green Solvents: The replacement of traditional volatile organic solvents like methanol with more benign alternatives is a critical goal. Research into the use of bio-based solvents, such as Cyrene™, or deep eutectic solvents could significantly improve the environmental profile of the synthesis. rsc.orgrsc.org

Process Intensification: Exploring continuous flow chemistry or mechanochemical synthesis could offer substantial advantages. rsc.org Flow processes can enhance safety, improve heat transfer, and allow for easier scalability, while mechanochemistry can reduce or eliminate the need for solvents, leading to a more atom-economical and environmentally friendly process.

Alternative Precursors: A systematic evaluation of alternative starting materials to piperidine (B6355638) and dichloroacetyl chloride or its equivalents could unveil more direct and efficient synthetic pathways. Direct amide synthesis methodologies that avoid the use of highly reactive acyl chlorides are of particular interest. whiterose.ac.ukresearchgate.net

| Research Direction | Objective | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Deacylation | Replace stoichiometric sodium methoxide with a recyclable catalyst. | Reduced waste, milder reaction conditions, easier purification. | Catalyst design, activity, and stability. |

| Green Solvent Screening | Replace methanol with bio-based or deep eutectic solvents. | Reduced environmental impact and toxicity. | Solubility, reactivity, and solvent recovery. |

| Flow Chemistry | Develop a continuous synthesis process. | Improved safety, scalability, and process control. | Reactor design and optimization of flow parameters. |

| Mechanosynthesis | Develop a solvent-free or solvent-minimal synthetic protocol. | High atom economy, reduced waste, potential for novel reactivity. | Reaction monitoring and scale-up. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

Key areas for future mechanistic investigation include:

Kinetics and Isotope Labeling: Performing kinetic studies and isotopic labeling experiments on the deacylation reaction can provide quantitative data on reaction rates and help identify the rate-determining step, confirming the roles of the reactants and solvent.

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor the reaction progress can help identify and characterize transient intermediates that are crucial to the reaction pathway.

Solid-State Interactions: The crystal structure of this compound reveals the presence of intermolecular C—H⋯O hydrogen bonds and short O⋯Cl contacts, which organize the molecules into a ladder-like structure. nih.govnih.gov A deeper mechanistic study would involve understanding how these weak interactions influence the compound's physical properties and its reactivity in the solid state versus in solution.

Discovery of Novel Reactivities and Unexpected Chemical Pathways

The this compound molecule contains multiple reactive sites—the electrophilic carbonyl carbon, the two chlorine atoms, and the adjacent methine proton—suggesting a rich and underexplored reactivity profile. Research should be directed towards uncovering novel transformations that leverage these functional groups.

Potential avenues for exploration are:

Nucleophilic Substitution: The two chlorine atoms on the α-carbon are susceptible to nucleophilic substitution. A systematic study with a wide range of nucleophiles (O-, N-, S-, and C-based) could lead to a diverse library of new piperidine derivatives. Such reactions could provide access to molecules with fluorinated chiral quaternary carbon centers, which are of high interest in medicinal chemistry. nih.gov

Cyclization and Rearrangement Reactions: Analogous N-(dihaloethenyl)amides are known to undergo cyclization reactions to form oxazole (B20620) and imidazo-fused heterocycles. researchgate.netresearchgate.net It is plausible that this compound could serve as a precursor for novel heterocyclic systems through intramolecular or intermolecular cyclization pathways under specific conditions.

Reductive and Oxidative Transformations: The amide and dichloromethyl groups can be subjected to various reductive or oxidative conditions. For instance, reduction of the amide carbonyl could yield the corresponding amine, while reactions involving the C-Cl bonds could lead to mono-chlorinated or fully reduced products, each with distinct chemical properties. libretexts.org

Advanced Computational Design and Predictive Modeling for Chemical Innovations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, where experimental data is limited, computational modeling is an especially valuable and unaddressed area of research.

Future computational studies should include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model the potential energy surfaces of proposed reactions can help elucidate mechanisms, predict the feasibility of novel transformations, and identify the most likely product outcomes. This can be applied to its synthesis and subsequent derivatization reactions.

Conformational Analysis: The piperidine ring exists in a chair conformation in the solid state. nih.govnih.gov Computational analysis can explore the conformational landscape of the molecule in different environments (gas phase, various solvents) and determine the relative energies of different conformers, which is crucial for understanding its reactivity.

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR, Raman) and comparing them with experimental data can validate computational models and aid in the structural confirmation of new derivatives.

Virtual Screening: Predictive models can be used to design new derivatives with desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of a virtual library of derivatives, prioritizing synthetic targets for applications in drug discovery or materials science.

Exploration of New Avenues for Derivatization Towards Specialty Chemicals and Advanced Materials

The true potential of this compound lies in its utility as a versatile building block for more complex molecules. It is currently known as an intermediate in the synthesis of 2,2-dimethoxy-1-(pyridin-2-yl)ethanone, demonstrating its value in accessing other chemical structures. nih.govresearchgate.net A major challenge is to expand its synthetic utility beyond this single example.

Future research should focus on derivatization for specific applications:

Pharmaceutical Scaffolds: The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals. nih.gov Using this compound as a starting point, the dichloroacetyl moiety can be transformed into various functional groups to generate novel libraries of compounds for biological screening.

Agrochemicals: The dichloroacetyl group is a known feature in certain classes of agrochemicals. Exploring derivatives of the title compound could lead to the discovery of new herbicides, fungicides, or pesticides.

Functional Materials: The compound could be used as a monomer or precursor for the synthesis of novel polymers or functional materials. The piperidine and dichloroacetyl groups offer sites for polymerization or for grafting onto other material surfaces to impart specific properties.

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₇H₁₁Cl₂NO |

| Molecular Weight | 196.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2972 (1) |

| b (Å) | 15.4896 (2) |

| c (Å) | 9.3709 (2) |

| β (°) | 108.920 (1) |

| Volume (ų) | 864.66 (3) |

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2,2-dichloro-1-(piperidin-1-yl)ethanone, and how should conflicting data be resolved?

Methodological Answer:

- Infrared (IR) Spectroscopy : Analyze the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹. Compare with NIST reference spectra (e.g., IR data in ).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (212.1 g/mol) and fragment patterns (e.g., loss of Cl groups).

- Nuclear Magnetic Resonance (NMR) : Assign peaks using DEPT-135 for carbons and 2D-COSY/HMBC for connectivity. For example, the piperidine ring protons appear as multiplets at δ 1.4–2.8 ppm in -NMR.

- Resolution of Conflicts : Cross-validate using X-ray crystallography (e.g., reports bond angles and torsion angles) or computational DFT simulations to resolve ambiguities in peak assignments.

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | C=O: 1720 cm⁻¹; C-Cl: 680 cm⁻¹ | |

| -NMR | Piperidine protons: δ 1.4–2.8 ppm | |

| X-ray | Bond length: C-Cl = 1.76 Å; C=O = 1.21 Å |

Q. How can the synthetic yield of this compound be optimized?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and stoichiometric control of piperidine to avoid side reactions (e.g., over-alkylation).

- Catalysis : Employ Lewis acids like AlCl₃ to enhance acylation efficiency.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield Optimization : highlights refluxing at 60–70°C for 8 hours as optimal for similar piperidine derivatives.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Refer to SDS data (e.g., ): Skin/eye irritation (H315/H319), respiratory sensitization (H335).

- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and avoid dust formation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

Advanced Research Questions

Q. How do steric and electronic effects of the piperidine ring influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : The chair conformation of the piperidine ring () creates steric hindrance, slowing nucleophilic substitution at the carbonyl.

- Electronic Effects : Electron-donating piperidine nitrogen increases electrophilicity of the carbonyl carbon, favoring reactions with Grignard reagents or hydrides.

- Experimental Validation : Perform kinetic studies using substituted piperidine analogs (e.g., fluorinated derivatives in ) to isolate electronic contributions.

Q. How can contradictions in reported crystallographic data be addressed?

Methodological Answer:

- Case Study : reports a monoclinic crystal system (space group P2₁/c), but other studies (e.g., ) may suggest alternative packing.

- Resolution : Re-determine structure using high-resolution synchrotron X-ray diffraction or neutron diffraction. Compare with computational models (e.g., Mercury software).

- Statistical Validation : Apply R-factor analysis (<5% discrepancy) to assess data reliability.

Q. Table 2: Crystallographic Parameters

| Parameter | Value () | Method |

|---|---|---|

| Space Group | P2₁/c | X-ray |

| Bond Angle (C-Cl-C) | 112.3° | |

| Torsion Angle | -178.9° |

Q. What strategies are effective for studying the compound’s reactivity under nucleophilic conditions?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in THF at 0°C to minimize Cl⁻ elimination. Monitor via TLC ( methodology).

- Mechanistic Probes : Use -labeling at the carbonyl to track intermediates via NMR.

- Computational Aids : Perform DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity.

Q. How can researchers validate purity for pharmacological studies?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).

- Elemental Analysis : Match experimental C, H, N, Cl% with theoretical values (C: 45.10%, H: 5.23%, N: 6.60%, Cl: 33.43%).

- Thermal Analysis : DSC to confirm melting point (~120–125°C, extrapolated from ’s lattice energy).

Q. What are the limitations of current synthetic routes, and how can they be improved?

Methodological Answer:

- Limitations : Low yields due to Cl⁻ elimination ( reports ~50% yield for analogous reactions).

- Improvements : Use flow chemistry to control exothermicity or switch to microwave-assisted synthesis for faster kinetics.

- Case Study : ’s fluorinated analog synthesis achieved 75% yield via slow reagent addition—adapt this protocol.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data?

Methodological Answer:

- Hypothesis Testing : If IR spectra in conflict with in-house data, consider solvent effects (e.g., CCl₄ vs. KBr pellets).

- Reproducibility : Replicate experiments using identical conditions (e.g., 4 cm⁻¹ resolution in ).

- Collaboration : Cross-reference with crystallographic data () to validate bond vibrational modes.

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Methodological Answer:

- Software : Gaussian 16 (DFT/B3LYP/6-311+G(d,p)) for HOMO-LUMO gaps; VASP for crystal lattice simulations.

- Validation : Compare computed dipole moments (e.g., 4.2 Debye) with experimental data from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.